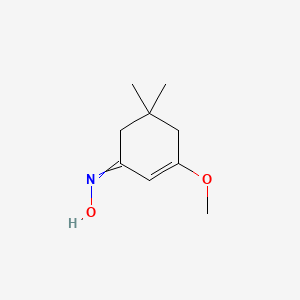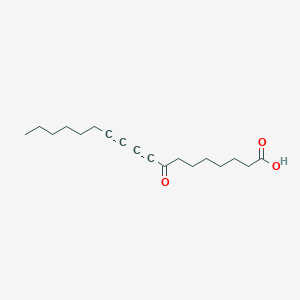
9,11-Octadecadiynoic acid, 8-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,11-Octadecadiynoic acid, 8-oxo- is a unique fatty acid derivative known for its distinctive structure and potential biological activities. This compound is characterized by the presence of a triple bond at the 9th and 11th positions and an oxo group at the 8th position. It is a member of the oxooctadecadienoic acids, which are known for their roles in various biological processes.
Métodos De Preparación
The synthesis of 9,11-Octadecadiynoic acid, 8-oxo- typically involves several steps, including the introduction of the triple bonds and the oxo group. One common synthetic route involves the use of linoleic acid as a starting material. The process includes:
Oxidation: Linoleic acid is oxidized to introduce the oxo group at the 8th position.
Alkyne Formation:
Análisis De Reacciones Químicas
9,11-Octadecadiynoic acid, 8-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The triple bonds in the compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
9,11-Octadecadiynoic acid, 8-oxo- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of oxo and alkyne groups.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for peroxisome proliferator-activated receptors (PPARs).
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the development of specialized materials and as a precursor for other complex molecules.
Mecanismo De Acción
The mechanism of action of 9,11-Octadecadiynoic acid, 8-oxo- involves its interaction with molecular targets such as PPARs. These receptors are ligand-activated transcription factors that regulate lipid metabolism. By binding to PPARs, the compound can modulate the expression of genes involved in fatty acid oxidation and lipid metabolism, thereby exerting its biological effects.
Comparación Con Compuestos Similares
9,11-Octadecadiynoic acid, 8-oxo- can be compared with other similar compounds, such as:
9-oxo-10,12-octadecadienoic acid: Another oxooctadecadienoic acid with similar biological activities.
13-oxo-9,11-octadecadienoic acid: An isomer with the oxo group at the 13th position, known for its potent PPARα activation.
Linoleic acid derivatives: Compounds like conjugated linoleic acid (CLA) that share structural similarities and biological functions.
The uniqueness of 9,11-Octadecadiynoic acid, 8-oxo- lies in its specific structural features, including the triple bonds and the oxo group, which confer distinct reactivity and biological activities.
Propiedades
Número CAS |
64144-72-5 |
|---|---|
Fórmula molecular |
C18H26O3 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
8-oxooctadeca-9,11-diynoic acid |
InChI |
InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h2-6,9-10,12-13,15-16H2,1H3,(H,20,21) |
Clave InChI |
MNEYSZJSCYXZQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC#CC(=O)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


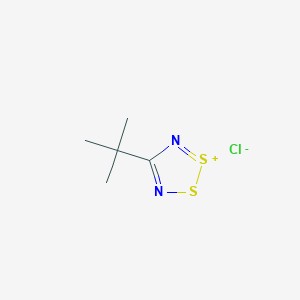
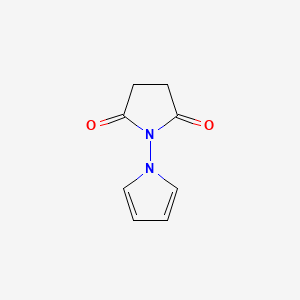
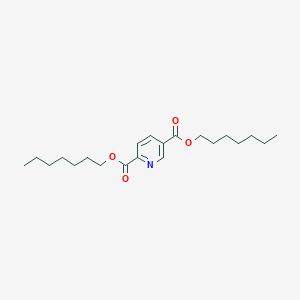


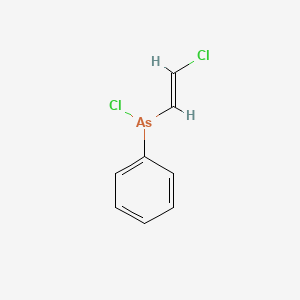
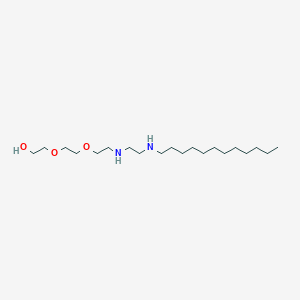
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
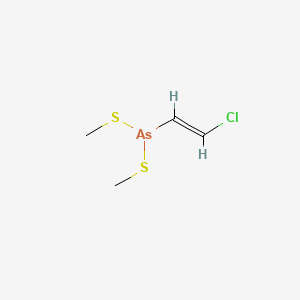
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
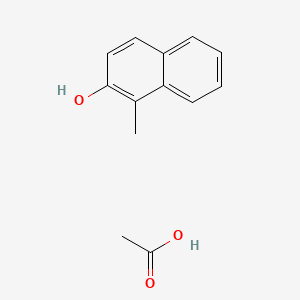
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
